molecular formula C13H11BrO4 B11788335 4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid

4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid

Cat. No.: B11788335
M. Wt: 311.13 g/mol
InChI Key: WUKCHBPACJAWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid is a complex organic compound that belongs to the benzofuran family. This compound is characterized by the presence of an allyloxy group, a bromine atom, and a carboxylic acid group attached to a benzofuran ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Bromine Atom: Bromination of the benzofuran ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Allyloxy Group: The allyloxy group is introduced through an etherification reaction using an allyl halide and a suitable base.

    Carboxylation: The carboxylic acid group is introduced via carboxylation of a suitable intermediate, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

    Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO)

    Esterification: Alcohols, acid catalysts (H2SO4, HCl)

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones

    Reduction: Reduced derivatives such as alcohols or alkanes

    Substitution: Substituted benzofuran derivatives

    Esterification: Ester derivatives

Scientific Research Applications

4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups

Comparison with Similar Compounds

Similar Compounds

    4-(Allyloxy)benzaldehyde: Shares the allyloxy group but lacks the bromine and carboxylic acid groups.

    5-Bromo-3-methylbenzofuran: Contains the bromine and benzofuran ring but lacks the allyloxy and carboxylic acid groups.

    3-Methylbenzofuran-2-carboxylic acid: Contains the carboxylic acid group but lacks the allyloxy and bromine groups.

Uniqueness

4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the allyloxy group, bromine atom, and carboxylic acid group in a single molecule allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C13H11BrO4

Molecular Weight

311.13 g/mol

IUPAC Name

5-bromo-3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C13H11BrO4/c1-3-6-17-12-8(14)4-5-9-10(12)7(2)11(18-9)13(15)16/h3-5H,1,6H2,2H3,(H,15,16)

InChI Key

WUKCHBPACJAWEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=C(C=C2)Br)OCC=C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.